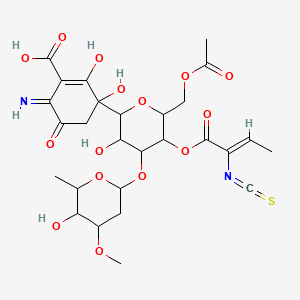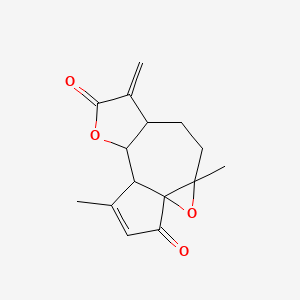
H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-DL-Phe-OH.TFA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Des-Arg9]-Bradykinin TFA es un derivado peptídico sintético de la bradicinina, un péptido natural que desempeña un papel crucial en varios procesos fisiológicos, incluida la inflamación, la regulación de la presión arterial y la sensación de dolor. El compuesto se modifica mediante la eliminación del residuo de arginina en la novena posición y se utiliza a menudo en la investigación científica para estudiar las funciones y los mecanismos de la bradicinina y sus receptores.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [Des-Arg9]-Bradykinin TFA normalmente implica la síntesis peptídica en fase sólida (SPPS), un método ampliamente utilizado para la producción de péptidos. El proceso comienza con la unión del primer aminoácido a una resina sólida, seguida de la adición secuencial de aminoácidos protegidos. Cada aminoácido se acopla a la cadena peptídica en crecimiento utilizando agentes activadores como la N,N'-diisopropilcarbodiimida (DIC) y la hidroxibenzotriazol (HOBt). Después del ensamblaje de la cadena peptídica, se eliminan los grupos protectores y el péptido se escinde de la resina utilizando ácido trifluoroacético (TFA).
Métodos de producción industrial
En un entorno industrial, la producción de [Des-Arg9]-Bradykinin TFA sigue principios similares pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para aumentar la eficiencia y la consistencia. El uso de cromatografía líquida de alta resolución (HPLC) es esencial para la purificación del producto final, garantizando su alta pureza y calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
[Des-Arg9]-Bradykinin TFA puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El péptido puede oxidarse para formar enlaces disulfuro entre los residuos de cisteína.
Reducción: Los enlaces disulfuro se pueden reducir a grupos tiol libres utilizando agentes reductores como el ditiotreitol (DTT).
Sustitución: Los residuos de aminoácidos dentro del péptido se pueden sustituir por otros aminoácidos para estudiar las relaciones estructura-actividad.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno (H2O2) o yodo (I2) en condiciones suaves.
Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP) en soluciones acuosas.
Sustitución: Derivados de aminoácidos con grupos protectores, activados por agentes de acoplamiento como DIC y HOBt.
Principales productos formados
Oxidación: Formación de péptidos unidos por enlaces disulfuro.
Reducción: Péptidos con grupos tiol libres.
Sustitución: Péptidos modificados con secuencias de aminoácidos alteradas.
Aplicaciones Científicas De Investigación
[Des-Arg9]-Bradykinin TFA se utiliza ampliamente en la investigación científica debido a su capacidad para interactuar selectivamente con los receptores de la bradicinina. Sus aplicaciones incluyen:
Química: Estudio de las técnicas de síntesis y modificación de péptidos.
Biología: Investigación del papel de la bradicinina en la señalización celular y los procesos fisiológicos.
Medicina: Exploración de posibles aplicaciones terapéuticas en condiciones como la inflamación, el dolor y las enfermedades cardiovasculares.
Industria: Desarrollo de fármacos y herramientas de diagnóstico basados en péptidos.
Mecanismo De Acción
[Des-Arg9]-Bradykinin TFA ejerce sus efectos uniéndose a los receptores de la bradicinina, específicamente al receptor B1, que se regula positivamente durante la inflamación y la lesión tisular. La unión del péptido al receptor activa las vías de señalización intracelular, lo que lleva a la liberación de mediadores inflamatorios, vasodilatación y aumento de la permeabilidad vascular. Este mecanismo es crucial para comprender el papel de la bradicinina en varias condiciones patológicas.
Comparación Con Compuestos Similares
Compuestos similares
Bradicinina: El compuesto principal con una secuencia completa.
[Des-Arg10]-Bradicinina: Otro derivado con la eliminación del residuo de arginina en la décima posición.
[Hip3]-Bradicinina: Una bradicinina modificada con hidroxiprolina en la tercera posición.
Unicidad
[Des-Arg9]-Bradykinin TFA es único debido a su interacción selectiva con el receptor B1, lo que lo convierte en una herramienta valiosa para estudiar funciones específicas del receptor y desarrollar terapias dirigidas. Sus modificaciones estructurales brindan información sobre las relaciones estructura-actividad de la bradicinina y sus derivados.
Propiedades
Fórmula molecular |
C46H62F3N11O12 |
|---|---|
Peso molecular |
1018.0 g/mol |
Nombre IUPAC |
2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C44H61N11O10.C2HF3O2/c45-29(15-7-19-48-44(46)47)40(61)55-22-10-18-35(55)42(63)54-21-8-16-33(54)38(59)49-25-36(57)50-30(23-27-11-3-1-4-12-27)37(58)52-32(26-56)41(62)53-20-9-17-34(53)39(60)51-31(43(64)65)24-28-13-5-2-6-14-28;3-2(4,5)1(6)7/h1-6,11-14,29-35,56H,7-10,15-26,45H2,(H,49,59)(H,50,57)(H,51,60)(H,52,58)(H,64,65)(H4,46,47,48);(H,6,7) |
Clave InChI |
MPNPJPCNJANRTC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[4-[4-(2,5-dihydro-1H-imidazol-2-yl)phenoxy]phenyl]-1H-benzimidazole](/img/structure/B12302730.png)
![sodium (2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-N,3-dimethyl-2-[(2S)-3-methyl-2-(methylamino)butanamido]butanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoate](/img/structure/B12302737.png)
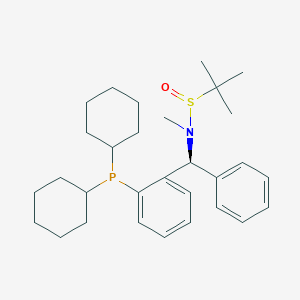
![(1R,2S,5S)-3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12302743.png)
![[3,4,5-Trihydroxy-6-[2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)ethoxy]oxan-2-yl]methyl 2-(4-hydroxyphenyl)acetate](/img/structure/B12302757.png)
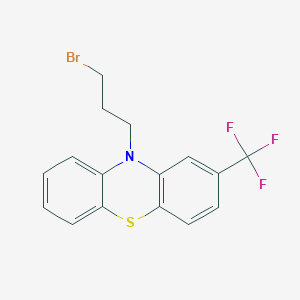
![[(1S,2R,5S,7S,8R,11S,14S)-11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-8-yl] acetate](/img/structure/B12302764.png)
![4-[10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12302768.png)

![(5,8a-Dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl) 2-methylprop-2-enoate](/img/structure/B12302773.png)
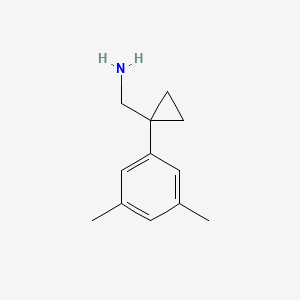
![Dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B12302791.png)
